Cas no 2034423-73-7 (N-(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl-3-(trifluoromethyl)benzamide)

N-(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl-3-(trifluoromethyl)benzamide is a specialized triazine-based compound with applications in organic synthesis and medicinal chemistry. Its key structural features include a dimethoxy-substituted triazine core and a trifluoromethylbenzamide moiety, which contribute to its reactivity and stability. The trifluoromethyl group enhances lipophilicity, making it useful in the design of bioactive molecules. The dimethoxy-triazine scaffold is known for its utility in coupling reactions, particularly in peptide synthesis and other condensation processes. This compound is valued for its high purity, consistent performance, and compatibility with a range of synthetic conditions, making it a reliable intermediate for researchers in pharmaceutical and agrochemical development.
N-(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl-3-(trifluoromethyl)benzamide structure
2034423-73-7 structure
Product Name:N-(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl-3-(trifluoromethyl)benzamide
CAS No:2034423-73-7
MF:C14H13F3N4O3
MW:342.273233175278
CID:6452131
PubChem ID:121016830
Update Time:2025-10-30

N-(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl-3-(trifluoromethyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl-3-(trifluoromethyl)benzamide
    • F6438-2921
    • AKOS026700822
    • 2034423-73-7
    • N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(trifluoromethyl)benzamide
    • N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(trifluoromethyl)benzamide
    • Inchi: 1S/C14H13F3N4O3/c1-23-12-19-10(20-13(21-12)24-2)7-18-11(22)8-4-3-5-9(6-8)14(15,16)17/h3-6H,7H2,1-2H3,(H,18,22)
    • InChI Key: JVQXUVQYIRSNMX-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC=C(C(NCC2N=C(N=C(N=2)OC)OC)=O)C=1)(F)F

Computed Properties

  • Exact Mass: 342.09397478g/mol
  • Monoisotopic Mass: 342.09397478g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 413
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 86.2Ų

N-(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl-3-(trifluoromethyl)benzamide Pricemore >>

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Additional information on N-(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl-3-(trifluoromethyl)benzamide

Introduction to N-(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl-3-(trifluoromethyl)benzamide and Its Significance in Modern Chemical Biology

N-(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl-3-(trifluoromethyl)benzamide (CAS No. 2034423-73-7) is a compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential applications in drug discovery and therapeutic development. This compound belongs to a class of molecules that incorporate both dimethoxytriazine and trifluoromethylbenzamide moieties, which are known for their diverse biological activities and synthetic utility.

The dimethoxytriazine moiety is a key feature of this compound, contributing to its stability and reactivity in various biochemical pathways. This structural unit has been extensively studied for its role in forming hydrogen bonds and participating in coordination interactions with biological targets. In contrast, the trifluoromethylbenzamide group introduces a high degree of lipophilicity and electronic modulation, which can influence the compound's pharmacokinetic properties and binding affinity to biological receptors.

In recent years, there has been a growing interest in the development of novel compounds that incorporate fluorinated aromatic rings, such as the trifluoromethylbenzamide moiety, due to their ability to enhance metabolic stability and binding affinity. The presence of the trifluoromethyl group particularly has been shown to improve the bioavailability of drugs by reducing their susceptibility to metabolic degradation. This property makes compounds like N-(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl-3-(trifluoromethyl)benzamide highly valuable in the design of next-generation therapeutics.

The synthesis of N-(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl-3-(trifluoromethyl)benzamide involves a multi-step process that requires careful optimization to ensure high yield and purity. The reaction sequence typically begins with the formation of the triazine core through condensation reactions involving glycerol derivatives. Subsequent functionalization with methoxy groups at the 4 and 6 positions enhances the compound's solubility and interaction with biological targets. The introduction of the trifluoromethylbenzamide group is achieved through nucleophilic substitution or other coupling reactions, which require precise control over reaction conditions to avoid unwanted side products.

The structural features of N-(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl-3-(trifluoromethyl)benzamide make it an attractive candidate for further investigation in various therapeutic areas. For instance, the combination of the triazine and benzamide moieties suggests potential activity against enzymes that are involved in inflammatory pathways. Recent studies have demonstrated that similar compounds exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs. The trifluoromethyl group further enhances this potential by improving binding affinity and reducing metabolic clearance.

In addition to its anti-inflammatory properties, N-(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl-3-(trifluoromethyl)benzamide may also have applications in oncology research. The ability of triazine derivatives to interact with DNA and RNA has been explored for their potential as chemotherapeutic agents. The presence of methoxy groups can modulate the compound's reactivity towards nucleic acids, while the trifluoromethylbenzamide moiety can enhance its ability to crosslink with biological targets. Such properties make this compound a promising candidate for further investigation in cancer therapy.

The pharmacokinetic profile of N-(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl-3-(trifluoromethyl)benzamide is another area of interest. Due to its lipophilic nature imparted by the trifluoromethyl group, this compound is expected to have good oral bioavailability. However, further studies are needed to assess its metabolic stability and potential for drug-drug interactions. Advanced computational methods such as molecular dynamics simulations and quantum mechanics calculations can provide valuable insights into the compound's behavior within biological systems.

The development of novel synthetic methodologies for N-(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl-3-(trifluoromethyl)benzamide is an ongoing area of research. Innovations in catalytic systems and green chemistry principles can lead to more efficient and sustainable synthetic routes. For example, transition metal-catalyzed cross-coupling reactions have shown promise in constructing complex molecular frameworks with high precision. Additionally, biocatalytic approaches using enzymes as catalysts can offer a more environmentally friendly alternative to traditional synthetic methods.

In conclusion,N-(N-(4,Six dimethoxy 1 three five triazine two yl)methyl three trifluorom ethyl benz amide CAS NO203442377 three )is a structurally interesting compound with significant potential in pharmaceutical research . Its unique combination of functional groups makes it a versatile tool for drug discovery ,and further exploration into its biological activities ,synthetic pathways ,and pharmacokinetic properties will undoubtedly yield valuable insights . As our understanding of chemical biology continues to evolve ,compounds like this will play an increasingly important role in developing innovative therapeutic strategies .

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